molecular formula C10H10N2O B141066 [4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 143426-49-7

[4-(1H-pyrazol-1-yl)phenyl]methanol

Cat. No.: B141066
CAS No.: 143426-49-7
M. Wt: 174.2 g/mol
InChI Key: MMGMLIHSHFKRDK-UHFFFAOYSA-N
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Description

[4-(1H-pyrazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C10H10N2O It consists of a phenyl ring substituted with a pyrazole ring at the para position and a methanol group

Scientific Research Applications

Chemistry: [4-(1H-pyrazol-1-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry: In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties. It may also find applications in the production of specialty chemicals.

Future Directions

The future directions for the study of “[4-(1H-pyrazol-1-yl)phenyl]methanol” and its derivatives could include further exploration of their synthesis, chemical properties, and potential biological activities . Additionally, the development of new derivatives and the investigation of their mechanisms of action could be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1H-pyrazol-1-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon. This can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 4-(1H-pyrazol-1-yl)benzaldehyde or 4-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(1H-pyrazol-1-yl)phenylmethane.

    Substitution: 4-(1H-pyrazol-1-yl)phenyl esters.

Comparison with Similar Compounds

  • [4-(1H-1,2,4-triazol-1-yl)phenyl]methanol
  • [4-(1H-pyrrol-1-yl)phenyl]methanol
  • [4-(1H-imidazol-1-yl)phenyl]methanol

Comparison: Compared to its analogs, [4-(1H-pyrazol-1-yl)phenyl]methanol exhibits unique properties due to the presence of the pyrazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing the compound’s reactivity and interactions with other molecules. The pyrazole ring’s nitrogen atoms can participate in additional hydrogen bonding and coordination interactions, making it a versatile scaffold in chemical and biological research.

Properties

IUPAC Name

(4-pyrazol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGMLIHSHFKRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380116
Record name [4-(1H-Pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-49-7
Record name [4-(1H-Pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1H-pyrazol-1-yl)phenyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (73.7 g) in THF (500 mL) were added sodium borohydride (19.5 g) and calcium chloride (56.8 g) under ice-cooling, and the mixture was stirred at room temperature for 16 hr, and then heated with reflux for 2 days. The reaction mixture was diluted with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate (×4). The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with tert-butyl methyl ether to give the title compound (49.6 g).
Quantity
73.7 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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